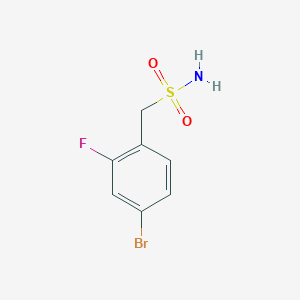

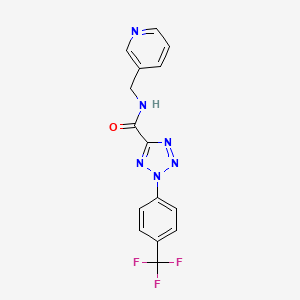

![molecular formula C14H11BrN4O B2683029 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866137-87-3](/img/structure/B2683029.png)

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide (2-BPIC) is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. It is a derivative of imidazopyridine, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. 2-BPIC has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-bacterial, antioxidant and anti-cancer properties.

Scientific Research Applications

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, closely related to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide, have been evaluated for their ability to inhibit mild steel corrosion in acidic conditions. These compounds, including derivatives like SB9a and SB14a, show significant inhibition performance, with efficiencies reaching up to 90% at certain concentrations. The studies suggest mixed-type inhibition behavior, supported by various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and computational approaches (Saady et al., 2021).

Antifungal Activities

Novel imidazo[1,2-a]pyridines have been synthesized and evaluated for their antifungal activities against various strains, including Microsporum gypseum, M. canis, Trichophyton tonsurans, and Candida species. Some of these compounds demonstrated moderate antifungal activity, with particular derivatives showing high activity against specific strains, highlighting their potential in developing new antifungal agents (Göktaş et al., 2014).

Synthetic Applications

The chemical has been utilized in the synthesis of N-fused heterocyclic compounds via a five-component cascade reaction. This method facilitates the efficient and straightforward synthesis of derivatives, including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, demonstrating the compound's utility in complex organic syntheses (Hosseini & Bayat, 2019).

Imaging Agent Development

Research has identified phenyl-imidazo[1,2-a]pyridines as potential imaging agents for β-amyloid plaques in Alzheimer's disease. Specific radioiodinated derivatives have shown promise in preclinical studies for both PET and SPECT imaging, suggesting significant potential for clinical applications (Yousefi et al., 2012).

Anticholinesterase Potential

Imidazo[1,2-a]pyridine-based compounds have been synthesized and evaluated for their anticholinesterase potential, demonstrating their clinical importance in treating heart and circulatory failures. Some derivatives have shown potential as AChE inhibitors, contributing to the exploration of treatments for neurodegenerative diseases (Kwong et al., 2019).

Mechanism of Action

Target of Action

Imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Mode of Action

Imidazopyridines are known to interact with various targets in different ways, depending on the specific derivative and its structural modifications .

Biochemical Pathways

Imidazopyridines are known to influence a variety of biochemical pathways due to their wide range of applications in medicinal chemistry .

Result of Action

Certain imidazopyridine derivatives have been reported to induce apoptosis in cancer cells .

properties

IUPAC Name |

2-(4-bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN4O/c15-11-4-1-9(2-5-11)12-8-19-7-10(14(20)18-16)3-6-13(19)17-12/h1-8H,16H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFDCFZISLFNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(=O)NN)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

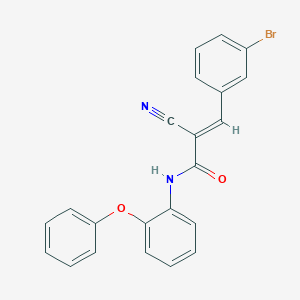

![N-(furan-2-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2682947.png)

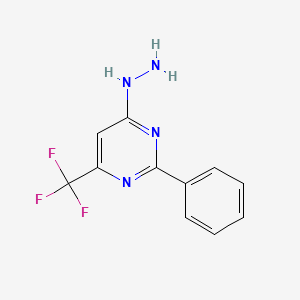

![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)

![3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-methoxyphenyl)propanamide](/img/structure/B2682953.png)

![6,6-Difluorobicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B2682965.png)

![3-(3-oxo-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2682966.png)

![2-Phenylfuro[2,3-h]chromen-4-one](/img/structure/B2682968.png)